4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Overview
Description
4,4,6-Trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound known for its unique structure and potential biological activities. This compound belongs to the class of pyrroloquinolines, which are characterized by a fused ring system combining pyrrole and quinoline moieties. The presence of multiple functional groups and reaction centers makes it a versatile intermediate in organic synthesis and a promising candidate for various scientific applications.
Mechanism of Action
Target of Action
The primary targets of 4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione are the blood coagulation factors Xa and XIa . These factors play a crucial role in the blood coagulation cascade, a complex process that prevents excessive bleeding when blood vessels are injured .
Mode of Action
The compound interacts with its targets, factors Xa and XIa, by inhibiting their activity . This inhibition can suppress thrombosis, the formation of blood clots within a blood vessel, thereby preventing blockages in the circulatory system .
Biochemical Pathways
The compound affects the blood coagulation cascade, a biochemical pathway that leads to the formation of a clot . By inhibiting factors Xa and XIa, the compound disrupts this pathway, reducing the risk of thrombotic events .
Result of Action
The inhibition of factors Xa and XIa by this compound results in a reduced risk of thrombosis . This can be particularly beneficial in conditions where there is an increased risk of blood clot formation, such as cardiovascular diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound Factors such as pH, temperature, and the presence of other substances can affect the compound’s interaction with its targets and its overall effectiveness.
Biochemical Analysis
Biochemical Properties
4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione plays a crucial role in biochemical reactions, particularly in the inhibition of blood coagulation factors. It interacts with enzymes such as coagulation factors Xa and XIa, exhibiting significant anticoagulant activity . The compound’s structure allows it to form stable complexes with these enzymes, thereby inhibiting their activity and preventing blood clot formation . Additionally, it has been shown to interact with various nucleophilic agents at the carbonyl group in position 1, further demonstrating its versatility in biochemical reactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, bromine-substituted derivatives of this compound have demonstrated significant cytotoxicity towards the U-937 cell line, indicating high anti-leukemia activity . This compound also affects the activity of protein kinases such as NPM1-ALK, ALK, EGFR, JAK2, and JAK3, which are crucial in regulating cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of coagulation factors Xa and XIa, inhibiting their activity and thus preventing blood clot formation . The compound’s structure allows it to interact with the carbonyl group of nucleophilic agents, leading to the formation of stable complexes . Additionally, it has been shown to inhibit protein kinases, thereby affecting cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods . Long-term studies have shown that it can have lasting effects on cellular function, particularly in inhibiting coagulation factors and affecting cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticoagulant activity without adverse effects . At higher doses, it can cause toxicity and adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a fine balance between therapeutic and toxic doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as hydrazine hydrate, leading to the reduction of the compound and formation of new derivatives . These interactions can affect metabolic flux and metabolite levels, further demonstrating the compound’s versatility in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and function . The compound’s structure allows it to be efficiently transported to target sites, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its target sites within the cell, where it can interact with enzymes and other biomolecules to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride under reflux in absolute toluene for 3-4 hours . This reaction yields the desired compound in good yields, often up to 76% . Another method involves the Friedel-Crafts ring closure of the resulting amide-acid chloride with aluminum trichloride .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:
Condensation Reactions: It reacts with nucleophilic agents at the carbonyl group in position 1.
Substitution Reactions: The compound can participate in substitution reactions, particularly at the nitrogen atom and the carbonyl groups.
Common Reagents and Conditions
Oxalyl Chloride: Used in the initial synthesis step.
Aluminum Trichloride: Employed in the Friedel-Crafts ring closure.
Thiosemicarbazide: Reacts with the compound to form hydrazinocarbothioamides.
Major Products Formed
Hydrazinocarbothioamides: Formed from the reaction with thiosemicarbazide.
Spirocyclic Products: Result from reactions involving Knoevenagel condensation and subsequent cyclization.
Scientific Research Applications
4,4,6-Trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for synthesizing biologically active molecules with potential anticoagulant and kinase inhibitory activities
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex heterocyclic structures.
Biological Studies: Its derivatives are investigated for their inhibitory activity against various protein kinases.
Comparison with Similar Compounds
Similar Compounds
6-Aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: These compounds share a similar core structure but differ in the substitution pattern, leading to variations in biological activity.
Uniqueness
4,4,6-Trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its trimethyl substitution enhances its stability and modifies its interaction with biological targets compared to other pyrroloquinoline derivatives.
Properties
IUPAC Name |
9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-8-7-14(2,3)15-11-9(8)5-4-6-10(11)12(16)13(15)17/h4-6,8H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDZCUAXADGLRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C3=C1C=CC=C3C(=O)C2=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585912 | |
Record name | 4,4,6-Trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827342-36-9 | |
Record name | 4,4,6-Trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of gem-dimethyl groups affect the oxidation of 4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives?
A1: Research indicates that the presence of gem-dimethyl groups at the second position of the hydroquinoline cycle in these compounds does not hinder the oxidation process []. Despite their size, the gem-dimethyl groups do not exert a significant steric effect on the reaction. The oxidation proceeds similarly to isatin, involving the opening of the pyrrole-1,2-dione fragment followed by decarboxylation, ultimately leading to the formation of 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids or 6-R-4-R’-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids depending on the starting material [].
Q2: What spectroscopic techniques were used to confirm the structure of the synthesized 6-R-4-R’-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids and 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids?
A2: The study employed both ¹H NMR and ¹³C NMR spectroscopy to elucidate the structures of the synthesized compounds []. These techniques provided detailed information about the hydrogen and carbon environments within the molecules, confirming the structural assignments. Additionally, mass spectrometry and elemental analysis were employed to further validate the identity and purity of the synthesized compounds [].
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